5-Amino-2-methylnicotinamide is a chemical compound with the molecular formula and a molecular weight of 151.17 g/mol. It is a derivative of nicotinamide, which is a form of vitamin B3. This compound is primarily recognized for its role in biochemical processes and potential therapeutic applications. Its structural composition includes an amino group and a methylene bridge connecting to the pyridine ring, characteristic of nicotinamide derivatives.
5-Amino-2-methylnicotinamide can be synthesized from readily available precursors such as 2-methylnicotinic acid through various chemical reactions involving ammonia or amine sources. The compound is also commercially available from various suppliers, indicating its relevance in research and potential industrial applications .
This compound falls under the category of organic compounds, specifically classified as an amide due to the presence of the carbonyl group bonded to a nitrogen atom. It is also categorized as a pyridine derivative, given its structural relationship with the pyridine ring system.
The synthesis of 5-Amino-2-methylnicotinamide typically involves the following methods:
The reaction conditions are critical in determining the yield and purity of 5-Amino-2-methylnicotinamide. Typical conditions may involve controlled temperatures and pressures, along with careful monitoring of reaction times to minimize by-products .
The molecular structure of 5-Amino-2-methylnicotinamide features:
The compound's structural data can be represented as follows:
5-Amino-2-methylnicotinamide can undergo several types of chemical reactions:
5-Amino-2-methylnicotinamide has several scientific uses:
This compound represents a significant area of interest within biochemical research due to its involvement in critical metabolic pathways and potential therapeutic applications.
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the methylation of nicotinamide (NAM) using S-adenosyl-L-methionine (SAM) as the methyl donor, producing 1-methylnicotinamide (1-MNA) and S-adenosyl-L-homocysteine (SAH). This reaction critically links cellular energy metabolism with epigenetic regulation [3] [5]. In obesity and type 2 diabetes (T2D), NNMT is significantly upregulated in white adipose tissue (WAT) and liver, correlating with increased adiposity, insulin resistance, and dyslipidemia [2] [6]. Key pathogenic mechanisms include:
Table 1: NNMT’s Metabolic Impacts in Obesity and T2D
Parameter | Normal State | Obesity/T2D State | Functional Consequence |
---|---|---|---|
WAT NNMT expression | Low | Upregulated (2–3 fold) | Promotes adipocyte hypertrophy |
NAD⁺ levels | Physiological | Depleted (30–50%) | Reduced oxidative metabolism |
SAM:SAH ratio | Balanced | Decreased | Altered epigenetic regulation |
Plasma 1-MNA | Baseline | Elevated | Correlates with insulin resistance |
Studies confirm that NNMT knockdown in diet-induced obese (DIO) mice reduces body weight by 47%, decreases adipocyte size, and normalizes glucose tolerance, validating its central role in metabolic dysregulation [2] [5].
Small-molecule NNMT inhibitors represent a mechanistic breakthrough in metabolic disease therapeutics. These compounds target NNMT’s substrate-binding pocket, competitively blocking NAM methylation [2] [8]. Key advances include:
Table 2: Key Small-Molecule NNMT Inhibitor Scaffolds
Chemical Class | Prototype Compound | Selectivity | Metabolic Effects |
---|---|---|---|
Methylquinolinium | 5-Amino-1-methylquinolinium | >100-fold vs. DNMTs | ↑ NAD⁺, ↓ lipogenesis in adipocytes |
Pyridine derivatives | 5-Amino-2-methylnicotinamide | Moderate | Under investigation |
Aminophenylpyrimidines | Imatinib intermediates | Unknown | Limited efficacy |
5-Amino-2-methylnicotinamide (C₇H₉N₃O; CID 45792592) is a structurally optimized nicotinamide derivative with dual potential as an NNMT substrate analog and inhibitor [1] [4]. Its therapeutic rationale includes:
Table 3: Physicochemical Properties of 5-Amino-2-methylnicotinamide
Property | Value | Method |
---|---|---|
Molecular formula | C₇H₉N₃O | PubChem [1] |
SMILES | CC₁=C(C=C(C=N₁)N)C(=O)N | PubChem [1] |
Molecular weight | 151.17 g/mol | Calculated |
Predicted CCS (Ų) | 130.4 ([M+H]⁺) | PubChem [1] |
Log P | 0.32 | Estimated |
Hydrogen bond acceptors | 3 | PubChem [1] |
Ongoing studies explore its effects on the adipose-liver axis and gut microbiome, where NNMT inhibition remodels Lactobacillus abundance, a genus linked to lean phenotypes [10].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1